Boc-D-norvaline

Vue d'ensemble

Description

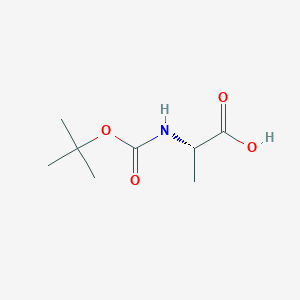

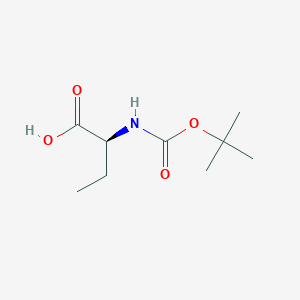

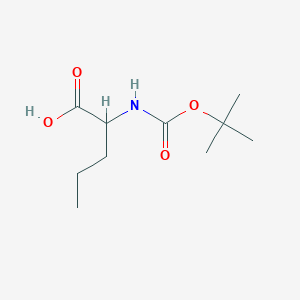

Boc-D-norvaline is a derivative of the amino acid norvaline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . It appears as a white powder . Norvaline is an isomer of the more common amino acid valine .

Synthesis Analysis

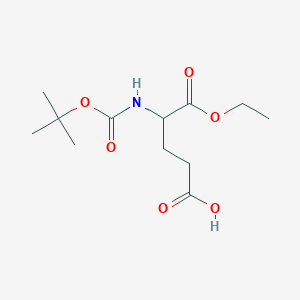

The synthesis of Boc-protected amines and amino acids, including this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A stereoselective synthesis of S-norvaline and related amino acids through a common intermediate has been reported .

Molecular Structure Analysis

The molecular formula of this compound is C14H22N2O6 . The molecular weight is 314.34 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate .

Chemical Reactions Analysis

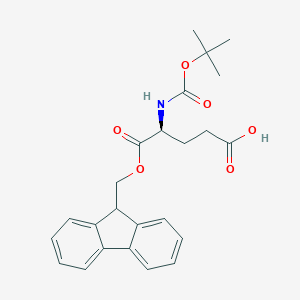

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, it can be used in orthogonal protection strategies using a base-labile protection group such as Fmoc . The Boc group can be cleaved under anhydrous acidic conditions .

Physical and Chemical Properties Analysis

This compound appears as a white powder . It should be stored at 2-8 °C .

Applications De Recherche Scientifique

Agent antibactérien contre le SARM

Boc-D-norvaline : a été identifié comme un agent antibactérien puissant, particulièrement efficace contre le Staphylococcus aureus résistant à la méthicilline (SARM). Il agit comme un inhibiteur de la leucyl-ARNt synthétase et, lorsqu'il est associé à l'oxacilline, peut inhiber efficacement la croissance cellulaire et la formation de biofilm du SARM . Cette association thérapeutique cible la membrane cellulaire bactérienne, modifiant sa fluidité et son hydrophobie, ce qui est crucial pour la survie de la bactérie .

Recherche en protéomique

Dans le domaine de la protéomique, This compound est utilisé comme un outil biochimique. Il est souvent utilisé dans la synthèse peptidique, en particulier lorsqu'on étudie la structure et la fonction des protéines. La capacité du composé à s'incorporer dans les peptides permet aux chercheurs d'enquêter sur les modifications post-traductionnelles et les interactions protéiques .

Safety and Hazards

Boc-D-norvaline should be handled with care. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove to fresh air and seek medical attention . If ingested, seek medical attention and do not induce vomiting .

Orientations Futures

The use of Boc-D-norvaline and other Boc-protected amino acids in pharmaceutical research and development is increasing . They are being incorporated into compounds found in the fine chemical, biologic, and pharmaceutical sectors . Therefore, the development of analytical methods and specifications which meet the ICH guidelines must be in place for this compound’s impurity profile and chirality .

Mécanisme D'action

Target of Action

Boc-D-norvaline is a non-proteinogenic, biologically active natural amino acid It’s known that non-proteinogenic amino acids like norvaline can have significant biological activities .

Mode of Action

It’s synthesized from the common starting material (s)-allylglycine . The synthesis process involves the reaction of the Boc (tert-butoxycarbonyl) protecting group with D-norvaline (D-Nva-OH) to form Boc-D-Nva-OH .

Biochemical Pathways

The intracellular accumulation of norvaline, the base amino acid of this compound, results from the low-substrate specificity of the branched-chain amino acid pathway enzymes . This suggests that this compound may affect the branched-chain amino acid pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 21726 and a density of 1081±006 g/cm3 . It’s soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and chloroform (CHCl3) .

Result of Action

Non-proteinogenic amino acids like norvaline have been reported to display interesting biological activities .

Action Environment

This compound is stable when stored away from light, under dry and low-temperature conditions . This suggests that environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWOAUUPYIXDHN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426405 | |

| Record name | Boc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-85-4 | |

| Record name | Boc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

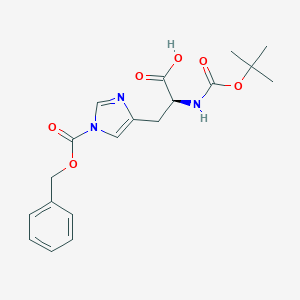

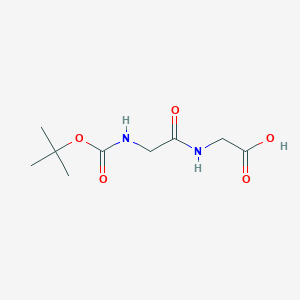

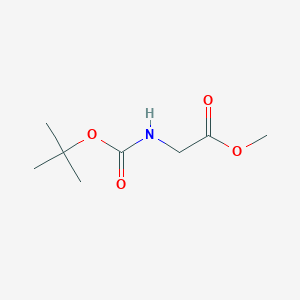

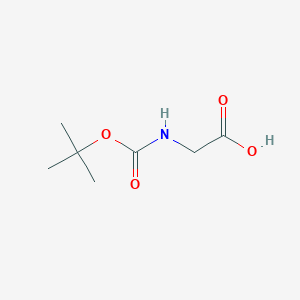

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.